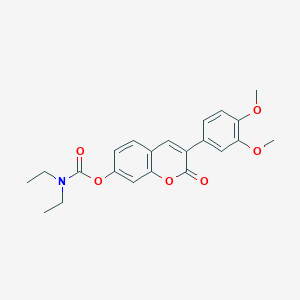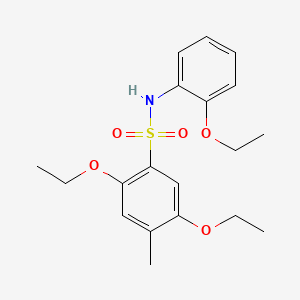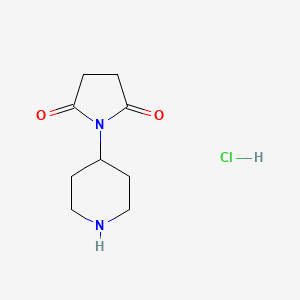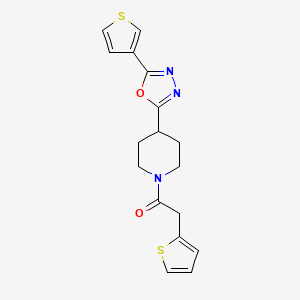
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl diethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the chromene ring, followed by the attachment of the 3,4-dimethoxyphenyl group and the diethylcarbamate group. The exact methods would depend on the specific reactions used .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carbamate group could be hydrolyzed under acidic or basic conditions to yield diethylamine and a carbamic acid derivative .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Complexation Study
Gündüz et al. (2006) explored the synthesis of dihydroxy-3-(3,4-dimethoxyphenyl)-2H-chromenones and their complexation study. They prepared these compounds from trihydroxybenzaldehyde and corresponding methoxyphenylacetic acid. The stability constants for complexes with different ions were determined, highlighting the compound's potential in chemical complexation and analytical applications (Gündüz et al., 2006).
Structure-Property Relationship
Bucinskas et al. (2015) conducted a study on isomeric dimethoxycarbazoles, examining their solid-state structures, glass formation, thermal stabilities, and charge transporting properties. Their research contributes to understanding the structure-property relationships of compounds containing dimethoxyphenyl groups, applicable in materials science (Bucinskas et al., 2015).
Probe for Detection in Living Cells
Mani et al. (2018) synthesized a coumarin-pyrazolone probe for detecting Cr3+ ions in living cells. This study highlights the application of such compounds in biological imaging and intracellular detection, demonstrating their utility in biomedical research (Mani et al., 2018).
Antibacterial and Antioxidant Activities
Al-ayed (2011) explored the synthesis of novel coumarin derivatives and their potential as antibacterial and antioxidant agents. This study indicates the significance of such compounds in pharmaceutical research, particularly in developing new antibacterial and antioxidant therapies (Al-ayed, 2011).
Chromatographic Resolution
Okamoto et al. (1986) investigated cellulose triphenylcarbamate derivatives for their chiral recognition abilities as stationary phases in chromatography. The findings are relevant to analytical chemistry, particularly in enantiomeric separation techniques (Okamoto et al., 1986).
Antihyperglycemic Agents
Kenchappa et al. (2017) synthesized coumarin derivatives and tested them as potential antihyperglycemic agents. This research contributes to the field of medicinal chemistry, especially in the development of new treatments for diabetes (Kenchappa et al., 2017).
P-Glycoprotein Inhibitor Metabolism
Paek et al. (2006) studied the metabolism of a new P-glycoprotein inhibitor, highlighting the metabolic pathways in rats. This research is crucial for understanding the pharmacokinetics of such inhibitors, relevant in cancer treatment (Paek et al., 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] N,N-diethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c1-5-23(6-2)22(25)28-16-9-7-15-11-17(21(24)29-19(15)13-16)14-8-10-18(26-3)20(12-14)27-4/h7-13H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBLPCMLFVLZOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl diethylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-1H-pyrazole-4-carboxylate](/img/structure/B2741620.png)
![6-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2741621.png)

![(Z)-ethyl 1-isopropyl-2-((3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2741623.png)

![1-((2-fluorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2741628.png)
![N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2741631.png)
![[4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride](/img/no-structure.png)


![1-(3,4-difluorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2741638.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methylbutanamide](/img/structure/B2741640.png)
![4-(4-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-pyrrole-2-carboxamide](/img/structure/B2741641.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2741642.png)